3-Amino-5-(trifluoromethyl)picolinaldehyde
Overview
Description
This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an aldehyde group attached to a picoline ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Amino-5-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the introduction of the trifluoromethyl group to the picoline ring, followed by the addition of the amino group and the aldehyde group. The reaction conditions often require specific catalysts and reagents to ensure the correct positioning of these functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow reactors .
Chemical Reactions Analysis
3-Amino-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 3-Amino-5-(trifluoromethyl)picolinaldehyde exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino and aldehyde groups can form covalent bonds with target proteins, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Amino-5-(trifluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:
3-Amino-5-(trifluoromethyl)benzoic acid: This compound also contains an amino and trifluoromethyl group but differs in the presence of a carboxylic acid group instead of an aldehyde group.
5-Trifluoromethyl-pyridine-2-carbaldehyde: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
3-Amino-5-(trifluoromethyl)pyridine: Lacks the aldehyde group, which limits its reactivity in condensation reactions .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(11)6(3-13)12-2-4/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZSMYVBGVLNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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